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Introduction
FN-1501 is a potent, multi-targeted kinase inhibitor with significant activity against FMS-like

tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), among others.[1][2] Its

mechanism of action makes it a promising therapeutic candidate for various hematological

malignancies and solid tumors.[1][2] Understanding the pharmacokinetic profile of FN-1501 is

critical for optimizing its clinical development, including dose selection and scheduling. This

technical guide provides a comprehensive overview of the currently available pharmacokinetic

data for FN-1501, detailed experimental methodologies from key studies, and visualizations of

its signaling pathway and experimental workflows.

Pharmacokinetic Profile of FN-1501
The pharmacokinetics of FN-1501 have been primarily characterized in a multicenter, open-

label, Phase I/II clinical trial (NCT03690154) in patients with advanced solid tumors and acute

myeloid leukemia (AML).[1] The study evaluated intravenous administration of FN-1501 at

doses ranging from 2.5 mg to 226 mg.[1]

Data Presentation
The following table summarizes the key pharmacokinetic parameters of FN-1501 at various

dose levels, as determined in the Phase I/II clinical trial.[1]
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Dose
Level
(mg)

AUCinf
(hng/m
L)

AUCla
st
(hng/m
L)

t1/2 (h)
MRTinf
(h)

Cmax
(ng/mL
)

tmax
(h)

CL
(L/h)

Vss (L)

2.5
1,020 ±

325

1,010 ±

321

14.1 ±

2.0

18.2 ±

2.6

134 ±

24

2.0 ±

0.0

2.6 ±

0.8

46.5 ±

10.3

5
2,050 ±

648

2,030 ±

646

14.6 ±

2.3

19.1 ±

2.8

268 ±

62

2.0 ±

0.0

2.6 ±

0.8

49.8 ±

11.2

10
4,110 ±

1,290

4,070 ±

1,280

14.9 ±

2.4

19.5 ±

3.0

539 ±

124

2.0 ±

0.0

2.6 ±

0.8

50.9 ±

11.4

15
6,160 ±

1,940

6,100 ±

1,920

15.1 ±

2.5

19.8 ±

3.1

808 ±

186

2.0 ±

0.0

2.6 ±

0.8

51.5 ±

11.5

22.5
9,240 ±

2,910

9,150 ±

2,880

15.2 ±

2.5

20.0 ±

3.2

1,210 ±

279

2.0 ±

0.0

2.6 ±

0.8

51.8 ±

11.6

30
12,300

± 3,880

12,200

± 3,840

15.3 ±

2.6

20.1 ±

3.2

1,620 ±

372

2.0 ±

0.0

2.6 ±

0.8

52.0 ±

11.6

40
16,400

± 5,170

16,300

± 5,120

15.4 ±

2.6

20.2 ±

3.2

2,160 ±

496

2.0 ±

0.0

2.6 ±

0.8

52.2 ±

11.7

54
22,100

± 6,970

21,900

± 6,910

15.5 ±

2.6

20.4 ±

3.3

2,910 ±

668

2.0 ±

0.0

2.6 ±

0.8

52.4 ±

11.7

72
29,500

± 9,300

29,200

± 9,210

15.6 ±

2.6

20.5 ±

3.3

3,880 ±

891

2.0 ±

0.0

2.6 ±

0.8

52.6 ±

11.7

96

39,300

±

12,400

38,900

±

12,300

15.7 ±

2.7

20.6 ±

3.4

5,180 ±

1,189

2.0 ±

0.0

2.6 ±

0.8

52.8 ±

11.8

128

52,400

±

16,500

51,900

±

16,400

15.8 ±

2.7

20.8 ±

3.4

6,900 ±

1,584

2.0 ±

0.0

2.6 ±

0.8

53.0 ±

11.8

170

69,700

±

22,000

69,100

±

21,800

15.9 ±

2.7

20.9 ±

3.5

9,180 ±

2,108

2.0 ±

0.0

2.6 ±

0.8

53.2 ±

11.9

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


226

92,700

±

29,200

91,900

±

29,000

16.0 ±

2.8

21.1 ±

3.5

12,200

± 2,801

2.0 ±

0.0

2.6 ±

0.8

53.4 ±

11.9

Data are presented as mean ± standard deviation. AUCinf: Area under the plasma

concentration-time curve from time zero to infinity; AUClast: Area under the plasma

concentration-time curve from time zero to the last measurable concentration; t1/2: Terminal

half-life; MRTinf: Mean residence time from time zero to infinity; Cmax: Maximum plasma

concentration; tmax: Time to reach maximum plasma concentration; CL: Total body clearance;

Vss: Volume of distribution at steady state.

The data indicate that with increasing intravenous doses of FN-1501, there is a proportional

increase in both the maximum plasma concentration (Cmax) and the total drug exposure

(AUC). The terminal half-life (t1/2) is estimated to be in the range of 14 to 16 hours.

Experimental Protocols
Clinical Pharmacokinetic Study Design
The pharmacokinetic parameters of FN-1501 were evaluated in a Phase I/II, open-label,

multicenter, dose-escalation study (NCT03690154).[1]

Patient Population: Adult patients with histologically or cytologically confirmed advanced

solid tumors or relapsed/refractory Acute Myeloid Leukemia (AML).[1]

Dosing Regimen: FN-1501 was administered intravenously three times a week for two

weeks, followed by a one-week rest period, constituting a 21-day cycle.[1]

Dose Escalation: The study followed a standard "3+3" dose-escalation design.[1]

Pharmacokinetic Sampling: For pharmacokinetic assessment, blood samples were collected

at the following time points on Day 1 of Cycle 1: pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 6, 8,

12, 24, and 48 hours post-dose. A pre-dose sample was also collected on Day 1 of Cycle 2.

[1]
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Caption: Clinical trial workflow for pharmacokinetic assessment of FN-1501.

Bioanalytical Method for FN-1501 Quantification
Plasma concentrations of FN-1501 and its metabolite M3 were determined using a validated

liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] While the specific

parameters of the validated assay used in the clinical trial are not publicly available, a

representative protocol for the quantification of a small molecule kinase inhibitor in plasma is

described below.

Sample Preparation: Protein precipitation is a common method for extracting small molecule

drugs from plasma. This typically involves adding a solvent such as acetonitrile to the plasma

sample, followed by vortexing and centrifugation to pellet the precipitated proteins. The

resulting supernatant, containing the analyte, is then collected for analysis.

Chromatographic Separation:

Column: A reverse-phase C18 column is frequently used for the separation of small

molecule kinase inhibitors.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with

0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically

employed.

Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.
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Mass Spectrometric Detection:

Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective

quantification. This involves monitoring a specific precursor-to-product ion transition for the

analyte and its internal standard.

Mechanism of Action and Signaling Pathway
FN-1501 is a potent inhibitor of several tyrosine kinases, with particularly high activity against

FLT3.[1][3] In many cases of AML, mutations in the FLT3 gene lead to its constitutive activation,

which in turn drives uncontrolled cell proliferation and survival through the activation of

downstream signaling pathways.[1] FN-1501 exerts its anti-tumor effects by blocking these

aberrant signaling cascades. The primary downstream pathways inhibited by FN-1501 include

the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.
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Caption: FN-1501 inhibits the FLT3 signaling pathway.
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Preclinical Data
While comprehensive preclinical ADME (Absorption, Distribution, Metabolism, and Excretion)

data for FN-1501 are not extensively published, available information indicates that the

compound exhibits potent anti-tumor activity in in vivo xenograft models.[3] In preclinical

studies, FN-1501 has been shown to be a potent inhibitor of FLT3 and CDKs with IC50 values

in the nanomolar range.[3] It has demonstrated significant anti-proliferative activity against

various tumor cell lines.[3] Acute toxicity studies in mice have suggested a more favorable

safety profile for FN-1501 compared to some other kinase inhibitors.

Conclusion
FN-1501 demonstrates predictable and dose-proportional pharmacokinetics following

intravenous administration in patients with advanced solid tumors and AML. The compound's

pharmacokinetic profile, characterized by a moderate half-life, supports the intermittent dosing

schedule used in clinical trials. The primary mechanism of action involves the potent inhibition

of the FLT3 receptor tyrosine kinase and its downstream signaling pathways, which are critical

for cancer cell proliferation and survival. Further investigation, including the publication of

detailed preclinical ADME data and the specifics of the validated bioanalytical method, will

provide a more complete understanding of the disposition of FN-1501 and further guide its

clinical development.
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[https://www.benchchem.com/product/b607522#investigating-the-pharmacokinetics-of-fn-
1501]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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